molecular formula C18H24N2O6 B8258232 3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8258232
M. Wt: 364.4 g/mol
InChI Key: PQTRDZPGWOPCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 281666-44-2) is a pyrrolidine derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 3-amino position and a tert-butoxycarbonyl (Boc) group at the 1-amino position. Its molecular formula is C₁₈H₂₄N₂O₆ (MW: 364.39 g/mol), with stereochemistry specified as (2S,4S). The carboxylic acid at position 2 enhances its utility in peptide synthesis, where it serves as a chiral building block. The Boc group is acid-labile, while the Cbz group requires hydrogenolytic cleavage, enabling sequential deprotection in multi-step syntheses .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-13(14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRDZPGWOPCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O6C_{16}H_{22}N_{2}O_{6}, and it features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 342.36 g/mol
  • CAS Number : Not available in the current databases.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain pyrrole-based compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways in microbial cells. For example, similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Case Studies

  • Antibacterial Activity : A series of pyrrole derivatives were evaluated for their antibacterial properties against Mycobacterium tuberculosis. The compounds demonstrated promising results with MIC values as low as 5 µM, indicating strong potential for developing new antituberculosis drugs .
  • Antitumor Effects : In vitro studies have indicated that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were tested against breast cancer cell lines, showing significant cytotoxicity without affecting normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntituberculosisMycobacterium tuberculosis5
AntitumorBreast cancer cell linesSignificant cytotoxicity

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19_{19}H26_{26}N2_{2}O6_{6} and a molecular weight of 378.42 g/mol. Its structure features a pyrrolidine ring substituted with both benzyloxycarbonyl and tert-butoxycarbonyl groups, enhancing its stability and reactivity.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzyme pathways. For instance, derivatives of this compound have been explored for their role as inhibitors in kinase activity, which is crucial in the treatment of diseases such as cancer and autoimmune disorders .
    • It has been utilized in the synthesis of direct Factor Xa inhibitors, which are essential in anticoagulant therapy. The structural similarity to known anticoagulants suggests that it may exhibit similar pharmacological properties .
  • Organocatalysis :
    • The compound has been employed in organocatalyzed reactions, where it acts as a catalyst in the formation of complex heterocycles. This application is significant for developing new synthetic routes to bioactive compounds .

Case Study 1: Synthesis of Anticoagulants

A study demonstrated the effectiveness of this compound in synthesizing derivatives that inhibit Factor Xa. The synthesis involved multiple steps where the pyrrolidine framework was crucial for maintaining the desired biological activity . The derivatives exhibited high affinity towards human Factor Xa, indicating potential for therapeutic use.

Case Study 2: Organocatalyzed Reactions

Research highlighted the use of this compound in organocatalytic reactions leading to the formation of dihydropyrano[2,3-c]pyrrole structures. These products showed promising enantioselectivities, making them valuable for further pharmaceutical applications . The reaction conditions were optimized to achieve yields exceeding 36%, demonstrating the compound's utility in synthetic organic chemistry.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for synthesizing kinase inhibitors and anticoagulants ,
OrganocatalysisUsed as a catalyst for forming complex heterocycles
Synthetic ChemistryKey intermediate in various synthetic pathways leading to bioactive compounds ,

Comparison with Similar Compounds

Protecting Group Variations

  • Benzyl 3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate (): This analog replaces the carboxylic acid at position 2 with a hydroxymethyl group. The absence of the acidic proton reduces solubility in polar solvents but introduces a site for further functionalization (e.g., oxidation to a carboxylic acid). The Boc and Cbz groups are retained, maintaining orthogonal deprotection utility .
  • (2R,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (): Lacks the Cbz group, exposing the 3-amino position. This makes it reactive toward acylation or alkylation without requiring deprotection steps. The Boc group remains intact, allowing selective modification .

Functional Group and Substituent Differences

  • 3-Iodobenzyl-substituted analog (CAS 959580-93-9, ): Incorporates a bulky 3-iodobenzyl group, increasing molecular weight (MW: ~440 g/mol) and steric hindrance. The iodine atom enables participation in Sonogashira or Suzuki couplings, expanding its role in bioconjugation or radiopharmaceutical synthesis. However, the absence of a carboxylic acid limits its use in peptide bond formation .
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS 220400-04-4, ): A propanoic acid derivative with a Cbz-protected amino group and a 4-iodophenyl substituent. The linear backbone diverges from the pyrrolidine ring, reducing conformational rigidity but enhancing solubility in organic solvents .

Stereochemical Considerations

The (2S,4S) configuration of the main compound is critical for its biological activity, particularly in enantioselective catalysis or receptor binding. In contrast, (2R,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid () exhibits inverted stereochemistry at position 2, which may alter its interaction with chiral enzymes or substrates .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Protecting Groups Key Substituents Applications
3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid 364.39 Cbz, Boc Carboxylic acid (C2) Peptide synthesis, chiral intermediates
Benzyl 3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate 378.40 Cbz, Boc Hydroxymethyl (C4) Prodrugs, oxidation precursors
(2R,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid 244.28 Boc Amino group (C4) Direct acylation, unprotected amine chemistry
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid ~440 Boc 3-iodobenzyl (C4) Radiopharmaceuticals, cross-coupling

Q & A

Q. What are the key considerations for synthesizing 3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine backbone. The tert-butoxycarbonyl (Boc) group is introduced first under anhydrous conditions (e.g., Boc₂O, DMAP, DCM), followed by benzyloxycarbonyl (Cbz) protection of the amine using benzyl chloroformate in the presence of a base (e.g., NaHCO₃). Critical steps include:
  • Monitoring reaction progress via TLC or HPLC to avoid overprotection.
  • Ensuring anhydrous conditions to prevent premature deprotection of Boc.
  • Purification via column chromatography (silica gel, gradient elution) to isolate intermediates.
    Reference similar protecting group strategies for pyrrolidine derivatives in and reaction optimization principles in .

Q. How can spectroscopic techniques be optimized to characterize this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR , IR , and HRMS for structural confirmation. Key considerations:
  • NMR : Employ deuterated DMSO or CDCl₃ to dissolve the compound. Assign peaks by comparing with analogous Boc/Cbz-protected pyrrolidines (e.g., ).
  • IR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for Boc and Cbz groups.
  • HRMS : Use ESI+ mode to detect [M+H]⁺ or [M+Na]⁺ ions.
    Statistical design of experiments (DoE) can optimize solvent systems and acquisition parameters () .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis?

  • Methodological Answer : To minimize racemization:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Computational modeling (e.g., DFT calculations) can predict steric hindrance effects, as described in ’s reaction path search methods .

Q. How to resolve contradictions in reported reaction yields under varying catalytic conditions?

  • Methodological Answer : Apply statistical contradiction analysis :

Compile yield data from literature and in-house experiments.

Use Principal Component Analysis (PCA) to identify variables (e.g., catalyst loading, solvent polarity) most strongly correlated with yield discrepancies.

Validate hypotheses via controlled experiments (e.g., fractional factorial design, ).
Integrate computational feedback loops () to refine catalytic mechanisms .

Q. How to design a scalable synthesis process accounting for reactor limitations?

  • Methodological Answer : Key steps for scalability:
  • Reactor Design : Use continuous-flow reactors to enhance mixing and heat transfer (subclass RDF2050112, ).
  • Process Simulation : Model mass/heat transfer using Aspen Plus or COMSOL, referencing ’s process control frameworks.
  • DoE Optimization : Test parameters (residence time, temperature) in small batches before scaling () .

Q. What methodologies assess the compound’s stability under extreme pH/temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Prepare buffered solutions (pH 1–13) and incubate samples at 25–60°C.
  • Monitor degradation via HPLC-MS. Use Arrhenius kinetics to predict shelf life.
  • Reference storage guidelines for Boc-protected analogs () .

Q. How can computational methods predict reactivity or byproduct formation?

  • Methodological Answer : Implement quantum chemical reaction path searches ( ):

Use Gaussian or ORCA to calculate transition states and intermediates.

Identify potential byproducts (e.g., deprotected amines) via thermodynamic stability comparisons.

Cross-validate with experimental LC-MS data.
This approach reduces trial-and-error experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.